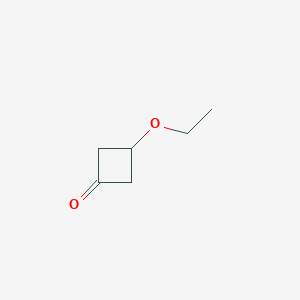

3-Ethoxycyclobutan-1-one

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 3-Ethoxycyclobutan-1-one can be represented by the Inchi Code: 1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 . The molecular structure analysis of this compound can be performed using various techniques such as X-ray diffraction, MicroED, and SC-XRD .Physical And Chemical Properties Analysis

3-Ethoxycyclobutan-1-one is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Cycloaddition Reactions

3-Ethoxycyclobutanones have been used in various cycloaddition reactions. For example, they react with silyl enol ethers to give formal [4+2] cycloadducts, 3-ethoxy-5-trimethylsiloxycyclohexanone derivatives, using ethylaluminum dichloride as a Lewis acid, allowing for the stereoselective preparation of highly oxygenated cyclohexanone derivatives (Matsuo, Negishi, & Ishibashi, 2009). Additionally, these compounds react with pyridines, quinolines, and isoquinolines to form formal [4+2] cycloadducts, 9a-hydro-2H-quinolizin-2-one derivatives, in a stereoselective manner using Me3SiOTf in acetonitrile (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).

Synthesis and Ring Enlargement

2-Ethoxycarbonyl-1-silacyclobutanes, synthesized from α-(di-tert-butylsilyl)-α-diazoacetates, undergo smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes (Maas & Bender, 2000).

Antimicrobial Activity

Compounds derived from 3-ethoxycyclobutanones have shown antimicrobial activities. Schiff base ligands containing cyclobutane and thiazole rings and their complexes with CoII, CuII, NiII, and ZnII demonstrated activity against various microorganisms (Cukurovalı, Yilmaz, Özmen, & Ahmedzade, 2002). Another study found similar antimicrobial activities in Schiff bases derived from 2,4-disubstituted thiazoles and cyclobutane rings (Yilmaz & Cukurovalı, 2003).

Catalysis

Tin(IV) chloride catalyzes cycloaddition reactions between various 3-ethoxycyclobutanones and allyltrialkylsilanes, leading to the formation of 3-ethoxy-5-[(trialkylsilyl)methyl]cyclohexan-1-ones (Matsuo, Sasaki, Hoshikawa, & Ishibashi, 2009).

Biological Activity

2-Ethoxymethylene-3-oxobutanenitrile, a trifunctional reagent, shows biological activity against bacteria, filamentous fungi, and tumor cells, but not yeasts (Černuchová, Vo‐Thanh, Milata, Loupy, Jantová, & Theiszová, 2005).

Intermolecular [4 + 2] Cycloaddition

3-Alkoxycyclobutanones participate in intermolecular [4 + 2] cycloadditions with aldehydes or ketones, activated by boron trifluoride etherate, to afford diastereoselective 1-alkyl-5,7-dioxabicyclo[4.4.0]decan-2-one derivatives (Matsuo, Sasaki, Tanaka, & Ishibashi, 2008).

Glucagon-like Peptide-1 (GLP-1) Receptor Agonists

Cyclobutane derivatives, including 3-ethoxycyclobutanones, have been identified as novel nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists, with potential therapeutic applications (Liu et al., 2012).

Synthesis of 2-Monoalkyl or 2-Monoaryl-3-Ethoxycyclobutanones

An optimized method for the preparation of various 2-monosubstituted 3-ethoxycyclobutanones has been developed, offering efficient synthesis routes (Matsuo, Okuno, Takeuchi, Kawano, & Ishibashi, 2010).

Synthesis of Heterocycles

An efficient approach towards the synthesis of bioactive pyridine-containing fused heterocycles using 3-ethoxycyclobutanones has been reported, enabling the creation of a wide range of heterocyclic compounds (Lin, Yang, Pan, & Rao, 2016).

Safety And Hazards

The safety information for 3-Ethoxycyclobutan-1-one includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

3-ethoxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-8-6-3-5(7)4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVHZHHKPKYYHKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxycyclobutan-1-one | |

CAS RN |

30830-26-3 | |

| Record name | 3-ethoxycyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Pyridylamino)ethylidene]benzo[b]pyran-2,4-dione](/img/structure/B2365342.png)

![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)

![4-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide](/img/structure/B2365346.png)

![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)

![2-(1-methyl-1H-indol-3-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2365349.png)

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)

![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)